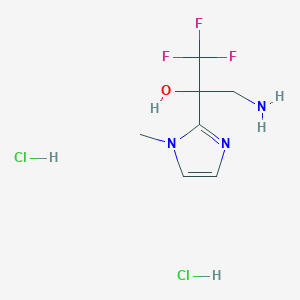

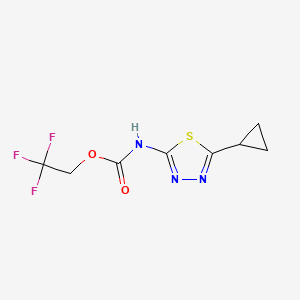

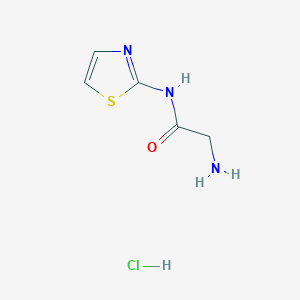

amine hydrochloride CAS No. 1210154-61-2](/img/structure/B1372065.png)

[3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropyl](methyl)amine hydrochloride

Overview

Description

3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropyl](methyl)amine hydrochloride (3-HBMHCl) is a novel compound synthesized from the reaction of 2-hydroxypropyl-1,3-benzodioxol-5-ylmethyl amine and hydrochloric acid. It is a white crystalline powder with a molecular weight of 270.8 g/mol and a melting point of 158-162°C. 3-HBMHCl is used in scientific research for its ability to modulate the activity of certain neurotransmitters, including serotonin, dopamine, and norepinephrine. It has a variety of applications in laboratory experiments and clinical studies.

Scientific Research Applications

Organic Synthesis

This compound is used in organic synthesis, particularly in the formation of chalcones, which are a class of polyphenolic compounds. Chalcones have been synthesized using a Claisen–Schmidt condensation reaction, which is a key step in producing compounds with various pharmacological activities .

Pharmacological Research

In pharmacology, derivatives of this compound have been explored for their anti-cancer properties. The structure of the compound allows for the creation of molecules that can be tested against various cancer cell lines, aiding in the development of new anticancer drugs .

Biological Activity Studies

The benzodioxol group is significant in the study of biological activity. It is often incorporated into molecules that are evaluated for their potential as anti-infective, anti-diabetic, and antioxidant agents .

Antimalarial Activity

Quinoline derivatives, which can be synthesized from this compound, have shown antimalarial properties. This is crucial for the development of new treatments against malaria, a disease that affects millions worldwide .

Antibacterial Properties

Research into antibacterial agents also benefits from this compound. It can be used to synthesize molecules that are tested for their effectiveness against various bacterial strains, contributing to the fight against bacterial infections .

Antioxidant Development

The compound’s derivatives are studied for their antioxidant properties. Antioxidants are important in protecting cells from oxidative stress, which can lead to chronic diseases .

Histone Deacetylase (HDAC) Inhibition

It has been used as an intermediary in the construction of trithiocarbonates as HDAC inhibitors. HDAC inhibitors are a class of compounds that can regulate gene expression and have therapeutic potential in cancer treatment .

Antitumor Activity

The compound’s framework is utilized in the design of molecules with antitumor activity. By modifying the structure, researchers can investigate the compound’s role in cell cycle arrest and apoptosis induction in tumor cells .

Mechanism of Action

Target of Action

Compounds with the group of 1,3-benzodioxole have been reported to have activity against various cancer cell lines .

Mode of Action

It is known that similar compounds can cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

It is known that similar compounds can modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Pharmacokinetics

It is known that similar compounds have been synthesized via a pd-catalyzed c-n cross-coupling .

Result of Action

Similar compounds have been reported to have anticancer activity against prostate (lncap), pancreatic (mia paca-2), and acute lymphoblastic leukemia (ccrf-cem) cancer cell lines .

properties

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethoxy)-3-(methylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4.ClH/c1-13-5-10(14)7-15-6-9-2-3-11-12(4-9)17-8-16-11;/h2-4,10,13-14H,5-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZLEFXRWQLKGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(COCC1=CC2=C(C=C1)OCO2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropyl](methyl)amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

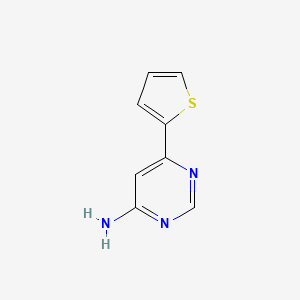

![4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B1371988.png)

![2-(2-aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B1371990.png)

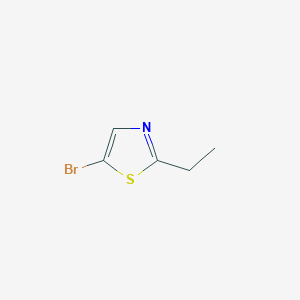

![2-bromo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1371991.png)

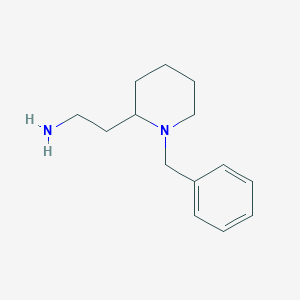

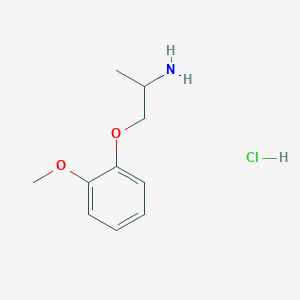

![[3-(Ethoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1371997.png)